2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is an organic compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group, a toluidino group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of dimethylamine, 3-toluidine, and malononitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or pyridine. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of substituted malononitrile derivatives.
Scientific Research Applications
2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile
Uniqueness
2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-methylanilino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-12-5-4-6-14(9-12)18-8-7-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAOQFRVCSSLJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=C(C#N)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=C(C#N)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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